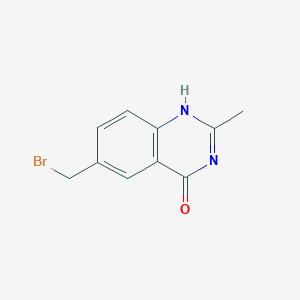

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHALGNQKDVJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344789 | |

| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112888-43-4 | |

| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Unveiling of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The targeted functionalization of this core structure is a key strategy in medicinal chemistry for modulating pharmacological activity. This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key synthetic intermediate, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one . As a reactive handle for further molecular elaboration, a comprehensive understanding of its spectroscopic signature is paramount for researchers in ensuring reaction success and purity of subsequent compounds.

This document moves beyond a mere listing of data. It is designed to provide a cohesive narrative that explains the "why" behind the spectral features, grounded in the fundamental principles of spectroscopy and the electronic environment of the quinazolinone core. The protocols and interpretations presented herein are curated from established methodologies and validated through comparison with extensive literature on related analogues, ensuring a high degree of scientific integrity and practical utility for researchers in the field.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct functional groups and aromatic system, gives rise to a unique spectroscopic fingerprint. The quinazolinone core, the methyl group at the 2-position, and the reactive bromomethyl group at the 6-position each contribute characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which we will explore in detail.

Molecular Formula: C₁₀H₉BrN₂O[1] Molecular Weight: 253.10 g/mol [1] CAS Number: 112888-43-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the bromomethyl protons, the methyl protons, and the N-H proton of the quinazolinone ring. The predicted chemical shifts (δ) in ppm are based on the analysis of similar quinazolinone structures.[2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH (Position 3) | ~12.5 | Broad Singlet | 1H | The acidic proton on the nitrogen of the amide functional group typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |

| Ar-H (Position 5) | ~8.1 | Doublet | 1H | This proton is deshielded by the anisotropic effect of the adjacent carbonyl group. It will appear as a doublet due to coupling with the proton at position 7. |

| Ar-H (Position 7) | ~7.8 | Doublet of Doublets | 1H | This proton is coupled to the protons at positions 5 and 8, resulting in a doublet of doublets. |

| Ar-H (Position 8) | ~7.6 | Doublet | 1H | This proton is part of the aromatic system and its chemical shift is influenced by the overall electron density of the ring. It will appear as a doublet due to coupling with the proton at position 7. |

| CH₂ Br (Position 6) | ~4.8 | Singlet | 2H | The methylene protons adjacent to the bromine atom are significantly deshielded and appear as a singlet. |

| CH₃ (Position 2) | ~2.4 | Singlet | 3H | The methyl group at the 2-position is attached to a C=N bond and appears as a characteristic singlet in the upfield region. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of the substituents on the quinazolinone core.[2][3][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Position 4) | ~162 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |

| C =N (Position 2) | ~153 | The carbon of the imine bond is also deshielded and appears in the aromatic region. |

| Ar-C (Position 8a) | ~148 | This quaternary carbon is adjacent to the nitrogen atom and part of the fused aromatic system. |

| Ar-C (Position 6) | ~137 | The aromatic carbon bearing the bromomethyl group will be shifted downfield due to the electron-withdrawing effect of the bromine. |

| Ar-C (Position 7) | ~135 | Aromatic methine carbon. |

| Ar-C (Position 5) | ~128 | Aromatic methine carbon. |

| Ar-C (Position 4a) | ~121 | Quaternary aromatic carbon. |

| Ar-C (Position 8) | ~118 | Aromatic methine carbon. |

| C H₂Br (Position 6) | ~33 | The carbon of the bromomethyl group is in the aliphatic region, shifted downfield by the electronegative bromine atom. |

| C H₃ (Position 2) | ~22 | The methyl carbon at the 2-position appears in the upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is expected to show the following key absorption bands.[2][6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3100 | Medium, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Amide) | ~1680 | Strong |

| C=N Stretch | ~1620 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch | ~1350 | Medium |

| C-Br Stretch | ~650 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

[M]⁺ for C₁₀H₉⁷⁹BrN₂O: m/z = 252

-

[M]⁺ for C₁₀H₉⁸¹BrN₂O: m/z = 254

Key Fragmentation Pathways:

A primary fragmentation pathway would involve the loss of the bromine atom, followed by the loss of the methyl group or other characteristic fragments of the quinazolinone ring system.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A greater number of scans will be required compared to ¹H NMR.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

For EI-MS, the sample can be introduced directly into the ion source.

Instrumentation:

-

A mass spectrometer equipped with an ESI or EI source.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging a deep understanding of the structure-property relationships and by drawing comparisons with well-characterized analogues, researchers can confidently identify and assess the purity of this key intermediate. The detailed protocols and workflow presented herein serve as a practical resource for scientists engaged in the synthesis and development of novel quinazolinone-based therapeutic agents. The robust characterization of such building blocks is a critical, foundational step in the path towards the discovery of new and effective medicines.

References

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

(n.d.). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Retrieved from [Link]

-

NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-2-methyl-7-methoxy-4-[indol-2'-yl]quinazoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Identification and Validation of Biological Targets for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous drugs with activities ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[3][4][5] The specific compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, presents a particularly compelling case for target discovery. It combines the proven quinazolinone core with a chemically reactive 6-(bromomethyl) group. This benzylic bromide is a potent electrophile, strongly suggesting that the compound may act as a targeted covalent inhibitor (TCI).[6][7]

TCIs typically function through a two-step mechanism: initial, reversible binding to the target protein, driven by the quinazolinone scaffold, followed by the formation of a permanent covalent bond between the electrophilic "warhead" and a nearby nucleophilic amino acid residue, such as cysteine, lysine, or histidine.[8][9] This covalent modification can lead to enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets.[6]

This guide provides a comprehensive, technically-focused framework for the systematic identification and validation of the biological targets of this compound. It moves from hypothesis-driven strategies based on the known pharmacology of the core scaffold to unbiased, proteome-wide screening methods designed to uncover novel interactions driven by its unique covalent potential.

Chapter 1: The Chemical Rationale: Scaffold and Warhead

The Quinazolinone Core: A Platform for Diverse Bioactivity

The 4(3H)-quinazolinone ring system is a bioisostere for various biological recognition motifs, most notably the purine core of ATP. This mimicry allows it to competitively bind to the ATP-binding sites of numerous enzymes. This is exemplified by the success of several FDA-approved kinase inhibitors in cancer therapy, such as gefitinib and erlotinib, which are based on the quinazoline scaffold.[10][11] Beyond kinases, quinazolinone derivatives have been developed as inhibitors of other important enzyme families, including Poly (ADP-ribose) polymerases (PARPs), which are critical for DNA repair.[12][13] The broad biological activity of this scaffold makes these target families primary areas of investigation.[1][4]

The Bromomethyl "Warhead": A Covalent Modifier

The defining feature of this molecule is the bromomethyl group at the 6-position. This group is a reactive electrophile that can undergo nucleophilic substitution reactions with electron-rich amino acid side chains on proteins.[14][15] The reactivity of this group is central to the hypothesis that the compound acts as a covalent inhibitor. The introduction of a bromine atom can increase therapeutic activity and favorably affect a drug's metabolism and duration of action.[16][17][18]

Potential Nucleophilic Residues for Covalent Modification:

-

Cysteine (Thiol group): The most common target for electrophilic warheads due to the high nucleophilicity of the thiolate anion.

-

Lysine (ε-Amino group): A primary amine that can act as a nucleophile.

-

Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring are nucleophilic.

-

Tyrosine (Phenolic hydroxyl group): Can be targeted by specific, highly reactive electrophiles.

The strategy for target identification must therefore be equipped to not only find proteins that bind the compound but also to confirm and map this covalent modification.

Chapter 2: Hypothesis-Driven Target Identification

Based on the known pharmacology of the quinazolinone scaffold, a logical first step is to investigate well-established target families.

Kinase Family Profiling

Given that many quinazoline-based drugs are kinase inhibitors, this family is a primary hypothetical target.[10][19][20] A broad kinase screen can rapidly identify potential targets.

Protocol 1: In Vitro Kinase Inhibition Assay

-

Assay Principle: A competitive binding assay or a direct enzymatic activity assay is used. The compound is tested at a fixed concentration (e.g., 1-10 µM) against a large panel of recombinant human kinases.

-

Procedure: a. Select a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology). b. Prepare a stock solution of this compound in DMSO. c. The screening vendor will perform the primary screen, incubating the compound with each kinase and its respective substrate/tracer. d. The percent inhibition for each kinase is measured relative to a vehicle control (DMSO).

-

Data Analysis: a. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition). b. For promising hits, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 (half-maximal inhibitory concentration). c. Due to the covalent nature, time-dependent inhibition should be assessed by pre-incubating the kinase and inhibitor for varying times before adding ATP/substrate.

PARP Family Profiling

Several quinazolinone derivatives have shown potent PARP inhibitory activity, making this another high-priority target class.[12][13][21]

Protocol 2: In Vitro PARP Inhibition Assay

-

Assay Principle: A chemiluminescent or fluorescent assay is used to measure the activity of PARP enzymes (e.g., PARP-1, PARP-2). These assays typically measure the incorporation of NAD+ into poly(ADP-ribose) chains on a histone substrate.

-

Procedure: a. Utilize a commercially available PARP assay kit (e.g., BPS Bioscience). b. Incubate recombinant PARP-1 enzyme with the compound at various concentrations. c. Initiate the reaction by adding activated DNA and the biotinylated NAD+ substrate. d. Allow the reaction to proceed for a set time (e.g., 60 minutes). e. Stop the reaction and detect the biotinylated poly(ADP-ribose) chains using a streptavidin-conjugated reporter (e.g., HRP or a fluorophore).

-

Data Analysis: a. Calculate the percent inhibition at each concentration relative to a vehicle control. b. Plot the dose-response curve and determine the IC50 value. The PARP inhibitor Olaparib can be used as a positive control.[22]

Chapter 3: Unbiased Chemoproteomic Strategies for Target Deconvolution

To identify targets beyond the usual suspects and to fully leverage the compound's reactive nature, unbiased proteome-wide methods are essential. These techniques identify protein interactions directly in complex biological systems like cell lysates or live cells.[23][24]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful strategy for identifying the targets of covalent inhibitors.[25][26] The compound itself acts as an "activity-based probe" that covalently labels its protein targets. These labeled proteins can then be enriched and identified by mass spectrometry.[27][28]

Diagram 1: Activity-Based Protein Profiling (ABPP) Workflow

Caption: Workflow for identifying covalent targets using ABPP.

Protocol 3: ABPP for Target Identification

-

Probe Synthesis: The compound contains a bromomethyl group, which is not directly amenable to standard click chemistry. A synthetic analogue may be required where a terminal alkyne is incorporated into the structure to serve as a handle for click chemistry, while retaining the bromomethyl warhead.

-

Cell/Lysate Treatment: a. Treat live cells or cell lysates with the alkyne-tagged compound for a specified time to allow for covalent labeling. b. Include a vehicle control (DMSO) and a competitive control where cells are pre-treated with a large excess of the original, non-tagged this compound.

-

Click Chemistry and Enrichment: a. Lyse the cells (if treated live). b. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne handle on the labeled proteins. c. Enrich the now-biotinylated proteins using streptavidin-coated beads.

-

Mass Spectrometry: a. Wash the beads extensively to remove non-specifically bound proteins. b. Perform on-bead tryptic digestion to release peptides for analysis. c. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: a. Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. b. True targets should show significantly reduced enrichment in the competitive control sample.

Thermal Proteome Profiling (TPP)

TPP is an unbiased method that identifies drug-target interactions by measuring changes in protein thermal stability upon ligand binding.[29][30] Covalent binding typically leads to a significant increase in the melting temperature (Tₘ) of the target protein.[31] This method does not require modification of the compound.[30][[“]]

Diagram 2: Thermal Proteome Profiling (TPP) Workflow

Caption: Workflow for target identification using TPP.

Protocol 4: TPP for Target Identification

-

Cell Treatment: Treat two populations of cultured cells, one with the compound and one with vehicle (DMSO).

-

Lysate Preparation and Heating: Harvest and lyse the cells. Aliquot the lysates from each condition into separate PCR tubes and heat them across a temperature gradient (e.g., 10-12 temperatures from 37°C to 67°C).

-

Fractionation: After heating, centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

-

Proteomic Analysis: a. Digest the soluble proteins into peptides. b. Label the peptides from each temperature point with isobaric mass tags (e.g., TMT). c. Combine the labeled peptides and analyze by LC-MS/MS.

-

Data Analysis: a. For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." b. Compare the melting curves between the compound-treated and vehicle-treated samples. A significant shift in the melting curve, particularly a shift to a higher temperature, indicates a direct binding interaction between the compound and the protein.

Chapter 4: Target Validation and Mechanistic Elucidation

Identifying a list of candidate targets is only the first step. Rigorous validation is required to confirm direct interaction and biological relevance.[33]

Summary of Potential Targets and Validation Strategies

| Target Class | Primary Screening Method | Biochemical Validation | Cellular Validation |

| Kinases | Kinase Panel Screen | Recombinant kinase IC50, k_inact_/K_I | Cellular Thermal Shift Assay (CETSA), Western Blot for p-substrate |

| PARPs | PARP Activity Assay | Recombinant PARP IC50 | Cellular PARylation Assay |

| Novel Proteins | ABPP, TPP | Recombinant protein binding (SPR/ITC), Covalent adduct mapping (MS) | CETSA, Target knockdown/knockout (siRNA/CRISPR) |

Biochemical Validation: Mapping the Covalent Adduct

For a covalent inhibitor, definitively identifying the site of modification is the gold standard of direct target validation.

Protocol 5: Covalent Adduct Mapping by Mass Spectrometry

-

Sample Preparation: Incubate the purified recombinant target protein with a slight molar excess of this compound.

-

Digestion: Denature, reduce, and alkylate (with a standard agent like iodoacetamide) the protein, then digest it into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture. The goal is to find a peptide whose mass has increased by exactly the mass of the compound minus the mass of HBr.

-

Data Analysis: Use specialized software to search the MS/MS data for this specific mass shift. The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.

Cellular Target Engagement and Pathway Analysis

Confirming that the compound engages the target in a live cell and affects its downstream signaling is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this.[29]

Diagram 3: Target Validation and Pathway Analysis Logic

Caption: Logical flow for validating a target and its pathway.

Conclusion and Future Directions

This guide outlines a multi-faceted strategy to robustly identify and validate the biological targets of this compound. By integrating hypothesis-driven approaches with unbiased chemoproteomics, researchers can build a strong evidence-based case for a specific mechanism of action. The key lies in the compound's dual nature: the quinazolinone scaffold provides target recognition, while the bromomethyl warhead enables potent, covalent inhibition.

Successful identification and validation of a high-value target will open the door for further preclinical development. This includes structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its behavior in vivo, and ultimately, the assessment of its therapeutic potential in relevant disease models.

References

- Martínez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

- Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.

- Fozooni, S., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6634.

- Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research, 15(1), 1-6.

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

- Creative Proteomics. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling.

- Guleria, M., Kumar, A., Singh, A. K., & Kumar, P. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(9), 1329-1343.

- Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Leiden University.

- Bentham Science. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening.

- Chen, X., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 102.

- Al-Suwaidan, I. A., et al. (2016). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES.

- Creative Proteomics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.

- Ramadan, E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 29853-29867.

- Rajput, R., & Mishra, A. P. (2012). A review on biological activity of quinazolinones.

- Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381.

- Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for probing enzyme function and discovering enzyme inhibitors.

- Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-84.

- Consensus. (n.d.).

- Dai, L., et al. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2718, 73-98.

- CAS. (2023).

- Damghani, M. R., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1032822.

- Wikipedia. (n.d.). Targeted covalent inhibitors. Wikipedia.

- Asiri, A. M., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(19), 6526.

- Shakya, R., & Priya, S. (2024). Exploring the Binding Modes of Quinazolinone-1,2,4-Triazole Hybrids on PARP-10 Inhibition for Anti-Neoplastic Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(3), 141-152.

- Ramadan, E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.

- Al-Warhi, T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.

- NINGBO INNO PHARMCHEM. (n.d.). Bromomethylcyclohexane: A Key Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM.

- Abdel-Mohsen, H. T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.

- Cheke, R. S., & Kharkar, P. S. (2024). General mechanism of covalent inhibition of a protein target by a...

- Zhang, T., et al. (2024).

- Abdel-Mohsen, H. T., et al. (2024). Protein kinase inhibitory activity of quinazolines for cancer therapy.

- Pettersen, D., et al. (2021). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 64(19), 14357-14390.

- Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(9), 1045-1060.

- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.

- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.

- Stępień, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(2), e626.

- Stępień, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design.

- Stępień, K., et al. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.

- Stępień, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design.

- Lauro, G., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen, 11(1), e202100234.

- Mohammadi-Farani, A., et al. (2024).

- Giordano, A. (2024). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 7. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 12. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]

- 13. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. jms.ump.edu.pl [jms.ump.edu.pl]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 24. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 26. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 27. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 28. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 31. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. | Semantic Scholar [semanticscholar.org]

- 32. consensus.app [consensus.app]

- 33. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]

In Silico Docking of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical exploration of in silico molecular docking studies focused on the compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. As a member of the quinazolinone class of heterocyclic compounds, this molecule holds potential for therapeutic applications, and understanding its interactions with biological macromolecules is a critical step in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step methodologies.

Introduction: The Quinazolinone Scaffold and the Promise of In Silico Analysis

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Many of these activities arise from the ability of quinazolinone derivatives to interact with key biological targets such as protein kinases and poly(ADP-ribose) polymerase-1 (PARP-1).[2][3][4][5] The subject of this guide, this compound, is a specific derivative with potential for targeted therapeutic intervention.

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[6] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries, elucidation of binding mechanisms, and optimization of lead compounds.[7][8] By simulating the interaction between this compound and potential protein targets, we can gain valuable insights into its binding affinity, key intermolecular interactions, and potential as a therapeutic agent.

This guide will navigate the reader through the entire in silico docking workflow, from target selection and preparation to the execution of docking simulations and the critical analysis of the results.

The In Silico Docking Workflow: A Conceptual Overview

The process of in silico docking can be broken down into several key stages, each requiring careful consideration and execution to ensure meaningful and reproducible results. The following diagram illustrates the general workflow that will be detailed in this guide.

Figure 1: A high-level overview of the key phases in a typical in silico molecular docking study.

Part 1: Target Identification and Preparation

The success of any docking study hinges on the appropriate selection and meticulous preparation of the protein target. For the quinazolinone scaffold, several protein families have been identified as relevant targets.

Selecting a High-Value Target

Given the known biological activities of quinazolinone derivatives, promising targets for this compound include:

-

Protein Tyrosine Kinases (PTKs): Many quinazoline-based compounds are known inhibitors of PTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][9] These are crucial targets in oncology.

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, and quinazolinone derivatives have been developed as CDK inhibitors.[10]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.[2][3]

For the purpose of this guide, we will proceed with a representative protein kinase as our target. The general principles of preparation and docking are transferable to other targets.

Protein Structure Preparation: A Step-by-Step Protocol

The following protocol outlines the necessary steps to prepare a protein structure for docking, using widely available molecular modeling software.

Objective: To obtain a clean, structurally sound protein model ready for docking simulations.

Materials:

-

A computer with a molecular visualization and editing program (e.g., PyMOL, UCSF Chimera, BIOVIA Discovery Studio).

-

Access to the Protein Data Bank (PDB) (rcsb.org).

Protocol:

-

Obtain the Protein Crystal Structure:

-

Navigate to the PDB website and search for a suitable crystal structure of the target protein. For this example, let's assume we are targeting a specific kinase. It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

-

-

Initial Inspection and Cleaning:

-

Load the downloaded PDB file into your molecular visualization software.

-

Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[11]

-

If the biological unit is a monomer but the PDB file contains a dimer or higher-order oligomer, remove the extraneous chains.[12]

-

-

Handling Missing Residues and Loops:

-

Inspect the protein for any missing residues or loops, which are common in crystal structures. If these gaps are located far from the binding site, they may not significantly impact the docking results. However, if they are near the active site, they should be modeled using loop prediction software.

-

-

Adding Hydrogen Atoms:

-

Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH (typically around 7.4).[13]

-

-

Assigning Partial Charges:

-

Assign partial charges to all atoms in the protein. The choice of force field (e.g., AMBER, CHARMM) will determine the charge assignment. This step is critical for accurately calculating the electrostatic interactions between the protein and the ligand.

-

-

Energy Minimization:

-

Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This should be a constrained minimization to avoid significant deviation from the experimental crystal structure.

-

-

Saving the Prepared Protein:

-

Save the prepared protein structure in a suitable format for your chosen docking software (e.g., PDBQT for AutoDock Vina).

-

Part 2: Ligand Preparation

The ligand, this compound, must also be carefully prepared to ensure its chemical and conformational properties are accurately represented.

Ligand Structure Generation and Optimization

Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.

Materials:

-

A chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Software for 3D structure generation and energy minimization (e.g., Open Babel, Avogadro, or integrated modules within docking suites).

Protocol:

-

2D Structure Creation:

-

Draw the 2D structure of this compound in a chemical drawing program.

-

-

Conversion to 3D:

-

Convert the 2D drawing into a 3D structure. Most chemical drawing tools have this functionality.

-

-

Energy Minimization:

-

Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94, UFF). This will produce a low-energy conformation of the ligand.[14]

-

-

Assigning Partial Charges:

-

Calculate and assign partial charges to the ligand atoms. The Gasteiger-Marsili method is a commonly used approach for this step.[14]

-

-

Defining Rotatable Bonds:

-

Identify the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand is allowed to change its conformation to fit into the binding site. Most docking software will automatically detect these bonds.

-

-

Saving the Prepared Ligand:

-

Save the prepared ligand in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).

-

Part 3: The Docking Simulation

With the prepared protein and ligand, the docking simulation can now be performed. This section will use AutoDock Vina as a representative software, as it is widely used and freely available.[15]

Defining the Search Space: The Grid Box

Objective: To define the specific region of the protein where the docking algorithm will search for binding poses.

Protocol:

-

Identify the Binding Site:

-

If a co-crystallized ligand was present in the original PDB structure, its location defines the binding site.

-

If no co-crystallized ligand is available, binding pocket prediction algorithms can be used, or the grid box can be centered on key catalytic or allosteric residues.

-

-

Set the Grid Box Dimensions:

-

In your docking software, define a 3D grid box that encompasses the entire binding site with a reasonable margin (typically a few Angstroms in each dimension). The size of the grid box will influence the search space and computational time.[16]

-

Running the Docking Simulation

Objective: To execute the docking algorithm to predict the binding poses and affinities of the ligand.

Protocol:

-

Configure the Docking Parameters:

-

Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other parameters such as the number of binding modes to generate and the exhaustiveness of the search.

-

-

Launch the Docking Job:

-

Execute the docking program from the command line, providing the configuration file as input. The software will then perform the docking calculations.[15]

-

The following diagram illustrates the core logic of the docking simulation process.

Figure 2: A flowchart depicting the computational steps involved in a molecular docking simulation.

Part 4: Analysis and Interpretation of Docking Results

Key Metrics for Analysis

| Metric | Description | Interpretation |

| Binding Affinity (ΔG) | The predicted free energy of binding, typically in kcal/mol. | A more negative value indicates a stronger predicted binding affinity.[17] |

| Root-Mean-Square Deviation (RMSD) | The average distance between the atoms of the docked ligand pose and a reference pose (e.g., the co-crystallized ligand). | An RMSD of less than 2.0 Å is generally considered a good prediction, indicating the docking protocol can accurately reproduce the experimental binding mode.[17][19] |

| Intermolecular Interactions | The specific non-covalent interactions between the ligand and the protein. | Analysis of hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges provides insight into the structural basis of binding. |

Protocol for Analyzing Docking Results

Objective: To evaluate the predicted binding modes and identify the most plausible protein-ligand interactions.

Materials:

-

The output files from the docking simulation.

-

Molecular visualization software (e.g., PyMOL, UCSF Chimera, Maestro).

-

Software for analyzing protein-ligand interactions (e.g., LigPlot+, PLIP).[20]

Protocol:

-

Load the Docking Results:

-

Open the prepared protein structure and the output file containing the docked ligand poses in your visualization software.

-

-

Examine the Top-Ranked Poses:

-

Focus on the top-ranked poses with the most favorable binding affinities.

-

Visually inspect the orientation of the ligand within the binding site. A plausible pose should exhibit good shape complementarity and engage in favorable interactions with the protein.

-

-

Analyze Intermolecular Interactions:

-

For the most promising poses, identify the specific amino acid residues that are interacting with the ligand.

-

Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic contacts). This can be done visually or with specialized software that generates 2D interaction diagrams.[20]

-

-

Compare with Experimental Data (if available):

-

If there is experimental data on the binding of similar compounds to the target protein, compare the predicted binding mode with the known structure-activity relationships (SAR). This can help to validate the docking results.

-

-

Assess Ligand Strain Energy:

-

A good binding pose should not have high internal strain energy. Some docking programs provide an estimate of this value.

-

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive framework for conducting in silico docking studies of this compound. By following the detailed protocols for protein and ligand preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential of this compound as a therapeutic agent.

The results of these in silico studies can serve as a strong foundation for further experimental validation. Promising predicted interactions can guide the design of new analogs with improved potency and selectivity. Ultimately, the integration of computational and experimental approaches is key to accelerating the drug discovery and development process.

References

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

-

In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of the basic workflow of computational drug design approaches. Retrieved from [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

-

Guleria, M., Kumar, A., Singh, A., & Kumar, P. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 27(9), 1329–1343. Retrieved from [Link]

-

The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 Overview of typical CADD workflow. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Retrieved from [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

-

Frontiers. (2022, November 16). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

-

In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024, May 25). Retrieved from [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Retrieved from [Link]

-

Bioinformatics Review. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]

-

Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

-

Asadi, M., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences, 13(2), 116–125. Retrieved from [Link]

-

MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

-

Taylor & Francis Online. (2022, February 9). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Retrieved from [Link]

-

ResearchGate. (2021, September 24). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

-

Young, D. (n.d.). Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc. Retrieved from [Link]

-

Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

-

Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, May 27). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

-

KNIME. (2021, January 24). Tutorials for Computer Aided Drug Design in KNIME. Retrieved from [Link]

-

Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. Retrieved from [Link]

-

Dr. Ambrish Kumar. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

-

PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

-

Simple Biochemistry & Research. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

-

JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]

-

Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]

-

TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]

-

Springer Nature. (n.d.). Computational Approaches in Drug Designing and Their Applications. Retrieved from [Link]

-

CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1. Retrieved from [Link]

-

PubMed. (2023, July 3). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]

- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 20. youtube.com [youtube.com]

The Structure-Activity Relationship of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] This versatility has established the quinazolinone scaffold as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.

Among the numerous derivatives, those bearing a 4(3H)-one substitution are particularly prominent in oncology research. Several clinically approved drugs, such as gefitinib and erlotinib, feature this core structure and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[5] The therapeutic success of these agents has spurred extensive research into novel quinazolinone derivatives with improved efficacy, selectivity, and resistance-breaking capabilities.

This technical guide focuses on a specific, yet highly promising, class of quinazolinone derivatives: those substituted with a bromomethyl group at the 6-position and a methyl group at the 2-position. The introduction of a reactive bromomethyl group at the 6-position offers a unique opportunity for covalent modification of biological targets or for further synthetic elaboration to explore a wider chemical space. The 2-methyl group, in turn, influences the overall conformation and electronic properties of the molecule, contributing to its target-binding profile. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, supported by detailed synthetic protocols and a critical evaluation of the impact of various structural modifications on their biological activity.

Synthetic Strategies for 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core quinazolinone ring, followed by functionalization at the desired positions. A common and efficient route involves the use of appropriately substituted anthranilic acids as starting materials.

Protocol 1: Synthesis of the Core Scaffold: 6-Bromo-2-methylquinazolin-4(3H)-one

A foundational precursor for our target compounds is 6-bromo-2-methylquinazolin-4(3H)-one. A reliable method for its synthesis is the reaction of 5-bromoanthranilic acid with acetic anhydride, followed by cyclization.

Step-by-Step Methodology:

-

Acetylation of 5-Bromoanthranilic Acid: To a solution of 5-bromoanthranilic acid in acetic anhydride, add a catalytic amount of pyridine. Heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the acetylation, cool the reaction mixture to room temperature. The product, 2-acetamido-5-bromobenzoic acid, will precipitate. Filter the solid, wash with cold water, and dry.

-

Formation of the Quinazolinone Ring: Heat the 2-acetamido-5-bromobenzoic acid with an excess of formamide at 150-160 °C for 4-6 hours.[1]

-

Purification: After cooling, pour the reaction mixture into ice-cold water. The crude 6-bromo-2-methylquinazolin-4(3H)-one will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.

Protocol 2: Introduction of the Bromomethyl Group

The conversion of the 6-bromo substituent to a 6-bromomethyl group can be achieved through a multi-step process, often involving a key intermediate such as the corresponding 6-methyl derivative.

Step-by-Step Methodology:

-

Synthesis of 6-Methyl-2-methylquinazolin-4(3H)-one: This can be achieved by starting with 5-methylanthranilic acid and following a similar procedure as described in Protocol 1.

-

Benzylic Bromination: Dissolve the 6-methyl-2-methylquinazolin-4(3H)-one in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Protocol 3: Derivatization at the 3-Position

The 3-position of the quinazolinone ring is a common site for modification to explore the SAR. This can be achieved by N-alkylation or N-arylation of the core scaffold.

Step-by-Step Methodology:

-

N-Alkylation/Arylation: To a solution of this compound in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate. Then, add the desired alkyl or aryl halide.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Purification: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinazolinone core. The following sections dissect the SAR based on available literature for structurally related compounds.

The Significance of the 6-Position

The 6-position of the quinazolinone ring is a critical determinant of biological activity.[3] The introduction of a bromomethyl group at this position serves two primary purposes in drug design:

-

A Handle for Further Modification: The reactive nature of the bromomethyl group allows for the facile introduction of a wide array of functional groups through nucleophilic substitution. This enables the exploration of various interactions with the target protein, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

-

A Potential Covalent Warhead: The electrophilic character of the benzylic bromide can facilitate covalent bond formation with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged duration of action.

Studies on related 6-substituted quinazolinones have shown that both the size and electronic properties of the substituent at this position can significantly impact activity. For instance, in a series of 6-substituted quinazolinone derivatives targeting CDK9, the introduction of an iodine atom at the 6-position resulted in sub-micromolar inhibitory activity.[6] This suggests that larger, more polarizable halogens can be well-tolerated and may contribute to enhanced binding.

The Role of the 2-Methyl Group

The 2-position of the quinazolinone ring is another key area for SAR exploration. The presence of a small alkyl group like methyl is often found to be favorable for activity. In many cases, the 2-methyl group occupies a hydrophobic pocket within the target's active site. Modifications at this position can influence the molecule's overall shape and its ability to fit into the binding cleft. While larger substituents can sometimes lead to increased potency, they can also introduce steric hindrance and reduce activity.

Impact of Substituents at the 3-Position

The 3-position is frequently modified to modulate the physicochemical properties and target engagement of quinazolinone derivatives. The introduction of various substituents at this position can lead to:

-

Enhanced Potency: By introducing groups that can form additional interactions with the target protein.

-

Improved Pharmacokinetic Properties: By modifying solubility, metabolic stability, and cell permeability.

-

Altered Selectivity: By fine-tuning the interactions with the target protein relative to off-target proteins.

For example, in a study of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, the nature of the substituent at the 3-position had a profound effect on their cytotoxic activity against various cancer cell lines.[7] Aromatic and heteroaromatic substitutions were generally well-tolerated, and the electronic nature of the substituents on these rings played a crucial role in determining potency.

Caption: Key positions for SAR modulation on the quinazolinone scaffold.

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of selected 6-substituted-2-methylquinazolin-4(3H)-one derivatives from the literature, which can serve as a benchmark for the evaluation of novel 6-(bromomethyl) analogs.

| Compound ID | 6-Substituent | 3-Substituent | Cell Line | IC50 (µM) | Reference |

| 3a | Iodo | Phenyl | HL-60 | 21 | [7] |

| 3a | Iodo | Phenyl | U937 | 30 | [7] |

| 3d | Iodo | 4-Fluorophenyl | HeLa | 10 | [7] |

| 3e | Iodo | 4-Chlorophenyl | T98G | 12 | [7] |

| 3h | Iodo | 3-Chloro-4-fluorophenyl | T98G | 22 | [7] |

| 25 | Methyl | 3-Bromophenyl | - | 0.142 (CDK9 IC50) | [6] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of a reactive bromomethyl group at the 6-position provides a versatile handle for both covalent targeting and the exploration of a diverse chemical space through further derivatization. The existing body of knowledge on the SAR of related quinazolinone derivatives strongly suggests that modifications at the 3-position will be critical for optimizing the potency, selectivity, and pharmacokinetic profile of this class of compounds.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 3-substituted this compound derivatives. Key areas of investigation should include:

-

Exploration of a wide range of substituents at the 3-position: Including alkyl, aryl, and heteroaryl groups with varying electronic and steric properties.

-

Investigation of the mechanism of action: Determining whether these compounds act as covalent or non-covalent inhibitors of their biological targets.

-

Evaluation against a panel of cancer cell lines: To assess their spectrum of activity and identify potential biomarkers of sensitivity.

-

In-depth pharmacokinetic and in vivo efficacy studies: For the most promising lead compounds.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of quinazolinone-based drugs with the potential to make a significant impact on human health.

References

- Al-Suwaidan, I. A., et al. (2016). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 21(12), 1673.

- BenchChem (2025).

- Chen, J., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(18), 4234.

- Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.

- Karimi, M., et al. (2022).

- Mohamed, H. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.

- Elsocht, M., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules, 26(3), 682.

- Fan, C., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Journal of Medicinal Chemistry, 66(15), 10486-10504.

- Eweas, A. F., et al. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. Journal of the Iranian Chemical Society, 18(10), 2567-2581.

- Farag, A. B., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(16), 1237-1256.

- Lauro, G., et al. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. Chemistry – A European Journal, 28(45), e202200989.

- Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.

- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851.

- Ouyang, L., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain-containing protein 4 for breast cancer therapy. Acta Pharmaceutica Sinica B, 11(10), 3249-3265.

- Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044.

- Lauro, G., et al. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS.

- Noolvi, M. N., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research, 1(1), 21-24.

- Torres, E., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(31), 20040-20054.

- Torres, E., et al. (2022). Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n.

- El-Gazzar, M. G., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(13), 5123.

- Surivet, J. P., et al. (2006). Synthesis and SAR studies of novel 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4056-4060.

- Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 17, 5427-5447.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Novel Analogs from 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This technical guide provides an in-depth exploration of the synthesis of novel analogs derived from a key intermediate, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic strategies, experimental protocols, and the underlying chemical principles. We will delve into the versatile reactivity of the benzylic bromide at the C6-position, a critical anchor for molecular elaboration and the development of new therapeutic agents. The stability of the quinazolinone nucleus makes it an attractive framework for the introduction of diverse bioactive moieties.[3]

Introduction: The Quinazolinone Core in Drug Discovery

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[4] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral properties.[5][6] The versatile nature of the quinazolinone ring system allows for substitutions at various positions, profoundly influencing its therapeutic effects.[7] Notably, substitutions at the 2, 3, and 6-positions have been extensively explored to modulate the biological activity of these compounds.[8][9]

The subject of this guide, this compound, is a highly valuable intermediate for the synthesis of a diverse library of quinazolinone analogs. The presence of a reactive bromomethyl group at the 6-position provides a convenient handle for introducing a variety of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the quinazolinone core, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthesis of the Core Intermediate: this compound

A robust and efficient synthesis of the starting material is paramount for any subsequent analog development. A common and effective method for the synthesis of 2-methylquinazolin-4(3H)-ones involves a two-step process starting from the appropriately substituted anthranilic acid.[10]

Step 1: Synthesis of 2,6-dimethyl-4H-3,1-benzoxazin-4-one